molecular formula C9H8Br2F2O B13089427 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene

Cat. No.: B13089427
M. Wt: 329.96 g/mol
InChI Key: GFKKKLOTOIJRSC-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene is an organic compound with a complex structure that includes bromine, fluorine, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 2-methylphenol to introduce the bromine atoms, followed by the introduction of the difluoroethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control the reaction parameters. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to alter the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of carboxylic acids, alcohols, or other reduced compounds.

Scientific Research Applications

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to these similar compounds, 1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene is unique due to the presence of the difluoroethoxy group and the additional bromine atom. This structural difference can lead to distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H8Br2F2O

Molecular Weight

329.96 g/mol

IUPAC Name

1-bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene

InChI

InChI=1S/C9H8Br2F2O/c1-6-4-7(2-3-8(6)11)14-9(12,13)5-10/h2-4H,5H2,1H3

InChI Key

GFKKKLOTOIJRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(CBr)(F)F)Br

Origin of Product

United States

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